6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide
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Overview
Description
6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure substituted with chloro and hydroxy groups, as well as a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 4-chloroaniline, in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of chloro, hydroxy, and carboxamide groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-9-1-4-11(5-2-9)20-16(22)13-8-19-14-6-3-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGWSNMZNAXZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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